7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monolithium salt
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Overview
Description
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monolithium salt is a chemical compound with the molecular formula C14H12N2O3S2.Li and a molecular weight of 327.33 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring, a sulfonic acid group, and an aminophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monolithium salt involves several steps. The general synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is typically formed by the reaction of o-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced through sulfonation, usually by reacting the benzothiazole derivative with sulfuric acid or a sulfonating agent.
Attachment of the Aminophenyl Group: The aminophenyl group is attached via a coupling reaction, often using a diazonium salt intermediate.
Lithium Salt Formation: The final step involves the neutralization of the sulfonic acid group with lithium hydroxide to form the monolithium salt.
Chemical Reactions Analysis
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monolithium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of benzothiazole derivatives.
Biology: The compound is used in biochemical assays and as a fluorescent probe due to its unique optical properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monolithium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules. The aminophenyl group can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monolithium salt can be compared with other similar compounds, such as:
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, potassium salt: This compound has a similar structure but with a potassium ion instead of lithium.
2-(4-Aminophenyl)-5-methyl-7-benzothiazolesulfonic acid: This compound lacks the lithium ion and may have different solubility and biological activity compared to the monolithium salt.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the lithium ion, which can influence its chemical and biological properties.
Properties
CAS No. |
74578-07-7 |
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Molecular Formula |
C14H11LiN2O3S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
lithium;2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.Li/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
KMTSFMWSPRDRQW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)[O-] |
Origin of Product |
United States |
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